molecular formula C10H17NO5 B2932475 Ac-Asp(OtBu)-OH CAS No. 1026951-84-7; 117833-18-8

Ac-Asp(OtBu)-OH

Cat. No.: B2932475
CAS No.: 1026951-84-7; 117833-18-8
M. Wt: 231.248
InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-L-aspartic acid tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH, is a modified amino acid derivative used extensively in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp(OtBu)-OH typically involves the protection of the aspartic acid side chain carboxyl group with a tert-butyl ester. The process begins with the acetylation of the amino group of aspartic acid, followed by the esterification of the side chain carboxyl group using tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ac-Asp(OtBu)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-Asp(OtBu)-OH is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ac-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (acetyl and tert-butyl ester) prevent side reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. The acetyl group protects the amino group, while the tert-butyl ester protects the carboxyl group, both of which can be selectively removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Asp(OtBu)-OH is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The tert-butyl ester group offers protection to the side chain carboxyl group, which is not present in some similar compounds, making it particularly useful in solid-phase peptide synthesis .

Properties

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPTCBHHPHSEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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